Product packaging for 2,6-Dibromo-4-ethylphenol(Cat. No.:CAS No. 57018-12-9)

2,6-Dibromo-4-ethylphenol

Cat. No.: B3353959
CAS No.: 57018-12-9
M. Wt: 279.96 g/mol
InChI Key: XSNHMPFGJLEOTP-UHFFFAOYSA-N
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Description

Contextualization of Dibrominated Phenols within Organic Chemistry

Dibrominated phenols are a specific subgroup of halogenated phenols where two hydrogen atoms on the phenol (B47542) ring are replaced by bromine atoms. The position of the bromine atoms on the aromatic ring significantly influences the compound's physical and chemical properties. In organic chemistry, these compounds are valuable as intermediates in the synthesis of more complex molecules. mdpi.com The presence of bromine atoms, which are good leaving groups, facilitates various substitution reactions, making them versatile building blocks. cymitquimica.com The electron-withdrawing nature of the bromine atoms also affects the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards further electrophilic substitution. mdpi.com

The synthesis of dibrominated phenols can be challenging due to the high reactivity of the phenol ring, which can lead to a mixture of mono-, di-, and tri-substituted products. mdpi.comchemistryviews.org Achieving regioselectivity, the ability to control the specific positions of bromination, is a key focus of synthetic methodology research in this area. chemistryviews.org For instance, the bromination of para-substituted phenols can yield ortho-brominated products. mdpi.com Various brominating agents and catalytic systems have been developed to improve the selectivity and efficiency of these reactions. rsc.org

Research Significance and Academic Focus on 2,6-Dibromo-4-ethylphenol

This compound is a specific dibrominated phenol that has garnered attention in academic research. Its structure, featuring bromine atoms at both ortho positions to the hydroxyl group and an ethyl group at the para position, imparts distinct properties. The compound is a solid at room temperature and has limited solubility in water but is more soluble in organic solvents. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H8Br2O nih.gov
Molecular Weight 279.96 g/mol nih.govncats.io
Boiling Point 265.2°C at 760 mmHg guidechem.com
Flash Point 114.2°C guidechem.com
XLogP3 3.7 nih.gov

Research into this compound often focuses on its utility as a synthetic intermediate. For example, it has been used in the synthesis of 2,6-dimethoxy-4-ethylphenol through a reaction with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst. rsc.org This transformation highlights the reactivity of the bromine atoms, which can be displaced by other functional groups. Furthermore, studies have explored its synthesis, with one method reporting its formation from 4-ethylphenylboronic acid. rsc.org The compound's potential biological activities, such as antimicrobial properties, are also an area of interest, though this is a characteristic shared by many brominated phenols. cymitquimica.comontosight.ai

Overview of Key Academic Research Trajectories for Substituted Phenolic Compounds

The study of substituted phenolic compounds is a broad and active area of research with several key trajectories. nih.gov A significant focus is on the development of novel synthetic methodologies to achieve efficient and selective synthesis of these compounds. chemistryviews.orgrsc.org This includes the use of new catalysts and reagents to control the position and number of substituents on the phenol ring. rsc.org

Another major research direction is the investigation of the biological activities of substituted phenols. ontosight.aiontosight.ai Many phenolic compounds, both naturally occurring and synthetic, exhibit a wide range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. frontiersin.orgsolubilityofthings.com Research in this area aims to understand the structure-activity relationships and to develop new therapeutic agents. ontosight.ai

Furthermore, there is growing interest in the environmental fate and impact of halogenated phenols. cymitquimica.comsolubilityofthings.com Due to their potential persistence and toxicity, understanding their degradation pathways and developing methods for their removal from the environment are important research goals. nih.gov The use of phenolic compounds derived from renewable resources like lignocellulosic biomass is also a key area of sustainable chemistry research, aiming to create valuable chemicals from bio-based feedstocks. mdpi.com The encapsulation of phenolic compounds to improve their stability and bioavailability is another emerging research front. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2O B3353959 2,6-Dibromo-4-ethylphenol CAS No. 57018-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Br2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSNHMPFGJLEOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70205626
Record name 2,6-Dibromo-4-ethylphenol
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Molecular Weight

279.96 g/mol
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CAS No.

57018-12-9
Record name 2,6-Dibromo-4-ethylphenol
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Record name 2,6-Dibromo-4-ethylphenol
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Record name 2,6-Dibromo-4-ethylphenol
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Record name 2,6-dibromo-4-ethylphenol
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Synthetic Methodologies for 2,6 Dibromo 4 Ethylphenol and Analogues

Direct Halogenation Strategies: Bromination of Phenolic Substrates

Direct bromination of a phenolic substrate like 4-ethylphenol (B45693) is a primary route to obtaining 2,6-dibromo-4-ethylphenol. This electrophilic aromatic substitution is heavily influenced by the activating hydroxyl group, which directs the incoming bromine atoms to the ortho and para positions.

Regioselective Bromination Approaches to Phenols

Achieving regioselectivity in the bromination of phenols is a significant challenge due to the strong activating nature of the hydroxyl group, which can lead to multiple brominated products. ccspublishing.org.cnchemistryviews.org For a substrate such as 4-ethylphenol, the para position is already occupied by the ethyl group, thus directing bromination to the ortho positions (2 and 6).

Several methods have been developed to enhance regioselectivity. One approach involves the use of a combination of hydrogen bromide (HBr) and a sterically hindered sulfoxide (B87167). ccspublishing.org.cnsioc-journal.cn This system can achieve high regioselectivity, favoring the para-brominated product when the para-position is available. ccspublishing.org.cn The proposed mechanism suggests that the sulfoxide initially oxidizes HBr, and the steric hindrance of the sulfoxide influences the electrophilic bromination to occur preferentially at the less hindered para-position. ccspublishing.org.cn Another method utilizes potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides as the brominating reagents, which also demonstrates excellent regioselectivity for the para-position. mdpi.com

Development of Catalytic and Reagent-Based Bromination Systems

To overcome the drawbacks of using toxic and corrosive molecular bromine, such as low regioselectivity and harsh reaction conditions, various catalytic and reagent-based systems have been developed. ccspublishing.org.cnbeilstein-journals.org These include:

N-Bromosuccinimide (NBS): A widely used and milder alternative to molecular bromine for electrophilic bromination. ccspublishing.org.cnbeilstein-journals.org

Visible-Light Photoredox Catalysis: This modern approach generates bromine in situ from the oxidation of bromide ions using a photoredox catalyst like Ru(bpy)3Cl2 under visible light. beilstein-journals.orgnih.gov This method is considered environmentally friendly, proceeding under mild conditions with high chemical yield and regioselectivity. beilstein-journals.orgnih.gov

HBr with Sterically Hindered Sulfoxides: As mentioned earlier, this system provides a practical and regioselective bromination method using inexpensive and readily available HBr. ccspublishing.org.cnsioc-journal.cn By replacing dimethyl sulfoxide (DMSO) with bulkier sulfoxides, the formation of undesired byproducts is minimized, and the desired brominated phenols can be obtained in good yields. ccspublishing.org.cnchemistryviews.org

ZnAl–BrO3−–Layered Double Hydroxides (LDHs): This system, in conjunction with KBr, offers a regioselective monobromination of phenols under mild conditions with high atom economy. mdpi.com

The following table summarizes various bromination methods for phenols:

Brominating Agent/SystemSubstrate ExampleProduct(s)Yield (%)RegioselectivityReference
Br₂ in Acetic Acidp-Nitrophenol2,6-Dibromo-4-nitrophenol96-98High (ortho to -OH) orgsyn.org
HBr / Sterically Hindered SulfoxidePhenol (B47542)p-BromophenolModerate to HighUp to 99:1 (para/ortho) ccspublishing.org.cnsioc-journal.cn
KBr / ZnAl–BrO3−–LDHsPhenolp-BromophenolGoodHigh (para-selective) mdpi.com
Ru(bpy)₃Cl₂ / CBr₄ / Visible LightPhenol4-Bromophenol, 2,4-DibromophenolHighControllable beilstein-journals.orgnih.gov
N-Bromosuccinimide (NBS)PhenolNot specifiedNot specifiedGood alternative to Br₂ ccspublishing.org.cnbeilstein-journals.org

Functional Group Interconversion and Orthogonal Synthetic Routes

Beyond direct bromination, the synthesis of this compound and its analogues can be achieved through the manipulation of functional groups on a pre-existing phenolic scaffold or by building the molecule through orthogonal strategies.

Alkylation and Arylation Strategies on the Phenolic Scaffold

An alternative synthetic route involves starting with a dibrominated phenol and introducing the ethyl group. For instance, 2,6-dibromophenol (B46663) could potentially be alkylated at the para-position to yield this compound. While specific examples for the ethylation of 2,6-dibromophenol are not prevalent in the provided search results, general principles of phenol alkylation can be applied. Friedel-Crafts alkylation is a common method for introducing alkyl groups onto a benzene (B151609) ring, though it can be challenging to control regioselectivity with activated rings like phenols.

Transformation of Precursor Functional Groups (e.g., from boronic acids)

A versatile and modern approach to synthesizing substituted phenols, including halogenated derivatives, involves the use of arylboronic acids. rsc.orgresearchgate.net A one-pot tandem reaction has been developed that combines the ipso-hydroxylation of an arylboronic acid with subsequent bromination. rsc.orgresearchgate.net For the synthesis of this compound, one could start with 4-ethylphenylboronic acid. This boronic acid undergoes ipso-hydroxylation to form 4-ethylphenol, which is then brominated in the same pot to yield the desired this compound. rsc.org This method is notable for its efficiency and mild reaction conditions. rsc.orgresearchgate.net

The transformation of arylboronic acids to phenols can be achieved using various oxidizing agents, with hydrogen peroxide being a common and green option. rsc.orgnih.gov The subsequent bromination can be carried out by adding a bromine source to the reaction mixture.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The application of green chemistry principles is increasingly important in the synthesis of halogenated phenols to minimize environmental impact and improve safety. Key aspects include:

Use of Greener Reagents and Catalysts: Replacing hazardous reagents like molecular bromine with alternatives such as N-bromosuccinimide or developing catalytic systems that use benign reagents is a core principle. ccspublishing.org.cnbeilstein-journals.org The use of visible-light photoredox catalysis is a prime example of a greener approach, as it avoids harsh conditions and toxic reagents. beilstein-journals.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The regioselective bromination using KBr and ZnAl–BrO3−–LDHs is highlighted for its high atom economy. mdpi.com

Mild Reaction Conditions: Conducting reactions at ambient temperature and pressure reduces energy consumption. The one-minute synthesis of phenols from boronic acids at room temperature exemplifies this principle. rsc.orgresearchgate.net

Scalability and Reduced Waste: Developing protocols that are easily scalable and minimize waste are important for industrial applications. The method using HBr with sterically hindered sulfoxides is noted for its scalability and the potential to recycle the thioether byproduct. ccspublishing.org.cnchemistryviews.org The synthesis from boronic acids is also scalable and often avoids the need for chromatographic purification. rsc.orgresearchgate.net

The following table highlights some green synthetic approaches to halogenated phenols:

Synthetic ApproachGreen Chemistry Principle(s)Reference
Visible-light photoredox brominationUse of a catalyst, mild conditions, in situ reagent generation beilstein-journals.orgnih.gov
ipso-Hydroxylation of boronic acids followed by brominationUse of a greener oxidant (H₂O₂), mild conditions, high efficiency, one-pot reaction rsc.orgresearchgate.net
Bromination with HBr and sterically hindered sulfoxidesUse of inexpensive reagents, potential for byproduct recycling, scalability ccspublishing.org.cnchemistryviews.org
Bromination with KBr and ZnAl–BrO3−–LDHsHigh atom economy, mild reaction conditions, use of cheap reagents mdpi.com

Solvent-Free and Environmentally Benign Reaction Conditions

The move away from traditional bromination reactions, which often utilize hazardous solvents like carbon tetrachloride or excess corrosive reagents, has led to the development of cleaner alternatives. These methods prioritize either the complete elimination of solvents or the substitution of hazardous ones with more environmentally benign options such as water or ethanol. iau.irrsc.org

One notable approach involves the direct one-pot synthesis of bromophenols from arylboronic acids. A study demonstrated a tandem ipso-hydroxylation and bromination process that converts 4-ethylphenylboronic acid into this compound. rsc.org This reaction proceeds efficiently in ethanol, a greener solvent, using hydrogen peroxide and hydrobromic acid. The method is rapid, occurring at room temperature, and offers a direct route to the desired product. rsc.orgrsc.org

Another environmentally conscious strategy employs N-bromosuccinimide (NBS) as a brominating agent in ACS-grade methanol (B129727). mdpi.com While not entirely solvent-free, methanol is a less hazardous alternative to many chlorinated solvents. This method has been optimized for the selective mono-ortho-bromination of various para-substituted phenols, achieving high yields with the aid of a catalytic amount of para-toluenesulfonic acid (p-TsOH). mdpi.com The use of a catalyst enhances selectivity and reaction efficiency, minimizing the formation of over-brominated byproducts. mdpi.com

Truly solvent-free conditions have been achieved for the bromination of phenols using N-bromosaccharin, catalyzed by tungstophosphoric acid. iau.ir This heterogeneous catalyst is recyclable, adding to the green credentials of the process. The reaction proceeds rapidly at low temperatures (0 °C) by simply stirring the phenol with the reagent and catalyst. iau.ir While this specific method was demonstrated for producing tribromophenol from phenol, the principle is applicable to other substituted phenols, offering a pathway that is efficient, simple, and avoids ecologically harmful solvents. iau.ir

The use of aqueous media is another cornerstone of green bromination. Systems combining a bromide source (like HBr, NaBr, or KBr) with an oxidant such as hydrogen peroxide (H₂O₂), generate the active brominating species in situ. researchgate.net This approach is lauded for its sustainability, with water being the only byproduct. researchgate.net Such oxidative bromination methods can be applied to a range of phenolic substrates. researchgate.net

Table 1: Environmentally Benign Synthesis of this compound and Analogues

Starting MaterialProductReagents & ConditionsYieldReference
4-Ethylphenylboronic acidThis compoundH₂O₂ (3 equiv.), HBr (3 equiv.), Ethanol, Room Temp.53% rsc.org
4-Ethylphenol2-Bromo-4-ethylphenol (B1341062)NBS (100 mol%), p-TsOH (10 mol%), Methanol, Room Temp., 25 min>86% mdpi.com
Phenol2,4,6-TribromophenolNBSac (2 mmol), Tungstophosphoric acid (1 mol%), Solvent-free, 0 °C95% iau.ir
4-Cyanophenol2,6-Dibromo-4-cyanophenolPotassium persulfate, Sodium bromide, 50% Ethanol/Water, 50 °C, 4h92% google.com

High Atom Economy and Reduced Waste Generation Approaches

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgkccollege.ac.in Traditional bromination using molecular bromine (Br₂) has a theoretical maximum atom economy of only 50% for substitution reactions, as one atom of bromine is incorporated into the product while the other forms hydrogen bromide (HBr) as a waste byproduct. researchgate.net

Modern synthetic strategies aim to improve this efficiency significantly. A key approach is the catalytic in situ generation of the brominating agent from a simple bromide salt. This is often achieved through oxidative bromination. For example, the combination of potassium bromide (KBr) with an oxidant like potassium bromate (B103136) (KBrO₃) in the presence of an acid can release bromine in a controlled manner. researchgate.net This method avoids the direct handling of hazardous liquid bromine and can lead to higher atom efficiency.

Another advanced method involves a system with layered double hydroxides (LDHs) intercalated with bromate anions (ZnAl–BrO₃⁻–LDHs) used in conjunction with KBr. mdpi.com This system provides a mild and selective method for the mono-bromination of phenols. The reagents are inexpensive, and the process boasts a high bromide atom economy without the need for an additional catalyst, making it a promising strategy for reducing waste. mdpi.com

The challenge of HBr waste from traditional bromination is directly addressed by designing catalytic systems that recycle it. researchgate.net This can involve an integrated approach where the HBr byproduct is oxidized back to bromine within the reaction system, which can then brominate another substrate molecule. This effectively allows for the utilization of both bromine atoms from the initial Br₂ molecule, pushing the atom economy closer to 100%. researchgate.net

The choice of brominating agent also plays a crucial role. While reagents like N-bromosuccinimide (NBS) are easier to handle than molecular bromine, they suffer from low atom efficiency as the succinimide (B58015) portion becomes a byproduct. iau.ir In contrast, methods that use catalytic amounts of an activator with a simple bromide source are inherently more atom-economical. researchgate.netnih.gov The development of a general protocol for performing benzylic bromination is still mandatory. Among the bromination methods recently described, a focus on more environment-friendly method for benzylic bromination has growing with the use of benign solvents such as water. researchgate.net

Table 2: Comparison of Atom Economy in Bromination Reactions

MethodReactantsDesired ProductByproductsTheoretical Atom Economy (Bromine)Reference
Traditional Electrophilic SubstitutionPhenol + 2 Br₂2,6-Dibromophenol2 HBr50% researchgate.net
Oxidative BrominationPhenol + 2 HBr + H₂O₂2,6-Dibromophenol2 H₂O~100% researchgate.net
N-Bromosuccinimide (NBS)Phenol + 2 NBS2,6-Dibromophenol2 SuccinimideLow (due to large succinimide byproduct) iau.ir
KBr/KBrO₃ System6 Phenol + 5 KBr + KBrO₃ + 6 H⁺6 Bromophenol6 K⁺ + 3 H₂OHigh researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of "2,6-Dibromo-4-ethylphenol". By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of "this compound", the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide definitive information about the arrangement of protons. The symmetry of the molecule significantly simplifies the aromatic region of the spectrum.

The protons of the ethyl group give rise to two distinct signals: a quartet and a triplet. The methylene (B1212753) (-CH₂) protons are adjacent to a methyl (-CH₃) group, causing their signal to be split into a quartet. Conversely, the methyl protons are adjacent to the methylene group, resulting in a triplet. The two aromatic protons are chemically equivalent due to the molecule's symmetry and thus produce a single signal, a singlet. The phenolic proton (-OH) also typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H ~7.10 Singlet (s) - 2H
-OH Variable (Broad singlet) Singlet (s) - 1H
-CH₂- ~2.55 Quartet (q) ~7.6 2H

Note: Predicted values are based on spectral data of analogous compounds like 4-ethylphenol (B45693) and other substituted phenols. Actual experimental values may vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the six aromatic carbons will resolve into four distinct signals. The two bromine-substituted carbons (C2 and C6) are equivalent, as are the two proton-bearing aromatic carbons (C3 and C5). The carbon attached to the hydroxyl group (C1) and the carbon attached to the ethyl group (C4) are unique. The ethyl group itself will contribute two additional signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C1 (-OH) ~150
C2, C6 (-Br) ~110-115
C3, C5 (-H) ~132
C4 (-CH₂CH₃) ~135
-CH₂- ~28-29

Note: Predicted values are based on known substituent effects and data from similar compounds like 4-ethylphenol and 2,6-dibromophenol (B46663). chemicalbook.comdocbrown.infonih.gov

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling and the presence of the -CH₂CH₃ fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the aromatic proton signal (~7.10 ppm) to its attached carbon signal (~132 ppm), the methylene proton quartet (~2.55 ppm) to its carbon signal (~28-29 ppm), and the methyl proton triplet (~1.18 ppm) to its carbon signal (~15-16 ppm).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For "this compound" (C₈H₈Br₂O), the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion [M]⁺·. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This leads to a distinctive pattern of three peaks for the molecular ion:

[M]⁺·: Containing two ⁷⁹Br isotopes.

[M+2]⁺·: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺·: Containing two ⁸¹Br isotopes.

The relative intensity of these peaks is approximately 1:2:1. HRMS can measure the exact mass of these ions, allowing for the confirmation of the molecular formula C₈H₈Br₂O.

Table 3: Theoretical HRMS Data for the Molecular Ion of this compound (C₈H₈Br₂O)

Ion Exact Mass (Da)
[C₈H₈⁷⁹Br₂O]⁺· 277.8942
[C₈H₈⁷⁹Br⁸¹BrO]⁺· 279.8921

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of daughter ions that serves as a molecular fingerprint. The fragmentation of "this compound" is expected to proceed through several key pathways.

A primary and highly characteristic fragmentation pathway for substituted phenols, especially those with an ethyl group, is the benzylic cleavage to lose a methyl radical (·CH₃). This results in a stable benzylic cation.

Loss of a methyl radical ([M-15]⁺): The molecular ion can lose a methyl radical (·CH₃) from the ethyl group to form a prominent ion. The resulting fragment would also exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.

C₈H₈Br₂O⁺· → [C₇H₅Br₂O]⁺ + ·CH₃

Another common fragmentation involves the loss of the entire ethyl group or other neutral molecules. The presence of bromine atoms heavily influences the fragmentation, with the loss of a bromine radical (·Br) also being a possible, though often less favored, initial step compared to benzylic cleavage. researchgate.netresearchgate.net

Table 4: Major Expected Fragment Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Proposed Fragment Ion Neutral Loss
280 [C₈H₈Br₂O]⁺· Molecular Ion
265 [C₇H₅Br₂O]⁺ ·CH₃

X-ray Crystallography for Solid-State Structure Determination

In the study of 2,6-Dibromo-4-(2-hydroxyethyl)phenol, the compound was found to crystallize with two independent molecules (A and B) in the asymmetric unit. nih.gov This phenomenon indicates slight differences in their conformations within the same crystal structure. The crystal system was determined to be triclinic. nih.gov Such detailed structural determination allows for the unambiguous confirmation of the molecular structure and provides a foundation for understanding its physical and chemical properties. lbl.govresearchgate.netresearcher.life

Table 1: Crystallographic Data for the Related Compound 2,6-Dibromo-4-(2-hydroxyethyl)phenol

Parameter Value
Chemical Formula C₈H₈Br₂O₂
Crystal System Triclinic
a (Å) 8.5740 (17)
b (Å) 9.845 (2)
c (Å) 11.392 (2)
α (°) 86.08 (3)
β (°) 75.79 (3)
γ (°) 87.39 (3)
Volume (ų) 929.6 (3)
Z 4

Data sourced from a study on 2,6-Dibromo-4-(2-hydroxyethyl)phenol, a structurally similar compound. nih.gov

The conformation of a molecule describes the spatial arrangement of its atoms, which can be rotated around single bonds. Torsion angles (or dihedral angles) are used to define these conformations.

In the crystal structure of 2,6-Dibromo-4-(2-hydroxyethyl)phenol, the two independent molecules, A and B, exhibit significant conformational differences, particularly in the orientation of the side chain. nih.gov This is quantified by the C—C—C—O torsion angle of the hydroxyethyl (B10761427) group, which was found to be -68.0 (12)° in molecule A and 172.2 (9)° in molecule B. nih.gov This difference highlights the molecule's conformational flexibility. The anti-conformation (around 180°) is often the most stable as it minimizes steric hindrance between bulky groups, while gauche conformations (around ±60°) represent other local energy minima. libretexts.org The presence of multiple conformers in the solid state suggests that the energy barrier for rotation around the C-C bond of the side chain is relatively low and can be influenced by crystal packing forces.

For halogenated phenols, hydrogen bonds and halogen bonds are particularly important. d-nb.info In the crystal structure of 2,6-Dibromo-4-(2-hydroxyethyl)phenol, a network of intermolecular interactions is observed. The molecules are linked by O—H⋯O hydrogen bonds. nih.gov Additionally, O—H⋯Br hydrogen bonds, Br⋯Br halogen interactions (with a distance of 3.599 (2) Å), and π–π stacking interactions between the aromatic rings contribute to the formation of a two-dimensional network. nih.gov The interplay between strong O—H⋯O hydrogen bonds and directional halogen⋯halogen interactions is a defining feature in the crystal structures of 2,6-dihalogenated phenols. d-nb.info

Advanced Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis and purification of phenolic compounds.

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. amazonaws.com Method development for bromophenols, including this compound, involves optimizing several parameters to achieve efficient separation. mdpi.comphenomenex.com

A typical approach for analyzing bromophenols is reversed-phase HPLC (RP-HPLC). nih.govsielc.com The choice of stationary phase (the column) is critical; C8 and C18 columns are commonly used. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov Adding a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. mdpi.comsielc.com Optimization involves adjusting the mobile phase composition (gradient elution), flow rate, column temperature, and detection wavelength to achieve baseline separation of all compounds of interest in the shortest possible time. mdpi.com

Table 2: Example of Optimized HPLC Conditions for Bromophenol Separation

Parameter Condition
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)
Mobile Phase A Water with 0.05% trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.05% trifluoroacetic acid
Gradient 2% B to 20% B in 0.1 min, to 50% B in 15 min, to 70% B in 20 min
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

Conditions adapted from a method developed for the separation of various bromophenols. mdpi.comresearchgate.netresearchgate.net

GC-MS is a highly sensitive and selective technique used to separate volatile and thermally stable compounds and identify them based on their mass-to-charge ratio. nih.gov For the analysis of phenols, which can be polar and less volatile, derivatization is often necessary to improve their chromatographic properties. nih.govresearchgate.net

A common derivatization strategy for bromophenols involves converting the acidic phenolic hydroxyl group into a less polar ether or ester. nih.govepa.gov Reagents such as acetic anhydride (B1165640) or silylation agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) are used for this purpose. nih.gov This process increases the volatility and thermal stability of the analytes, leading to better peak shapes and improved separation on the GC column. nih.gov

Once separated by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. researchgate.netresearchgate.net The use of selected reaction monitoring (SRM) in a triple quadrupole mass spectrometer can further enhance selectivity and achieve very low detection limits, which is crucial for analyzing trace amounts of bromophenols in complex mixtures. thermofisher.com

Preparative Chromatography for Compound Isolation and Purity Assessment

The isolation and purification of this compound from a reaction mixture or natural extract is a critical step to obtain a sample of high purity for subsequent analysis and use. Preparative chromatography is the premier technique for this purpose, allowing for the separation of the target compound from byproducts, unreacted starting materials, and other impurities. The choice of the specific preparative chromatographic method depends on the scale of the purification, the complexity of the mixture, and the physicochemical properties of this compound and the accompanying impurities.

Column Chromatography for Initial Purification

For the initial, large-scale purification of this compound, column chromatography is a widely employed and effective method. orgchemboulder.comcolumbia.edu This technique utilizes a solid stationary phase packed into a glass column and a liquid mobile phase that percolates through the column. orgchemboulder.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase. orgchemboulder.com

A typical procedure for the purification of a crude mixture containing this compound would involve the following steps:

Stationary Phase Selection: Silica (B1680970) gel is a common and effective stationary phase for the separation of moderately polar compounds like phenols. columbia.edu Alumina can also be used, with its activity adjusted by the addition of water. orgchemboulder.com

Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used for the separation of phenolic compounds. researchgate.net The polarity of the mobile phase is optimized by adjusting the ratio of the two solvents to achieve a good separation between this compound and its impurities. Thin-layer chromatography (TLC) is typically used to determine the optimal solvent system before running the column. tanta.edu.egukessays.com

Column Packing and Loading: The silica gel is packed into the column as a slurry in the initial mobile phase to ensure a uniform packing. The crude sample, dissolved in a minimum amount of the mobile phase or a less polar solvent, is then carefully loaded onto the top of the column. columbia.edu

Elution and Fraction Collection: The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. libretexts.org The composition of the fractions is monitored by TLC to identify those containing the pure this compound. libretexts.org

Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining highly pure this compound, particularly for analytical standard preparation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. windows.netwindows.net Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and can handle larger sample loads. windows.net

A representative preparative HPLC method for the final purification of this compound is detailed below:

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of brominated phenols. mdpi.com These columns have a nonpolar stationary phase, and the separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and water is typically used as the mobile phase. mdpi.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to achieve a better separation of compounds with a wide range of polarities. mdpi.com The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape for phenolic compounds. sielc.comsielc.com

Detection: A UV detector is commonly used to monitor the elution of the compounds from the column. nih.gov The wavelength for detection is chosen based on the UV absorbance maximum of this compound.

Fraction Collection: The eluent corresponding to the peak of this compound is collected. The purity of the collected fraction is then assessed using analytical HPLC.

Purity Assessment

The purity of the isolated this compound is typically assessed using analytical HPLC. nih.govresearchgate.net A high-resolution analytical column is used to separate the main compound from any remaining impurities. The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram. A purity of >98% is generally considered high for most applications.

The following interactive data table summarizes typical parameters for the preparative chromatography and purity assessment of this compound.

Parameter Column Chromatography (Initial Purification) Preparative HPLC (Final Purification) Analytical HPLC (Purity Assessment)
Stationary Phase Silica Gel (70-230 mesh)Reversed-Phase C18 (e.g., 10 µm particle size)Reversed-Phase C18 (e.g., 5 µm particle size)
Column Dimensions Variable (e.g., 5 cm diameter, 50 cm length)e.g., 21.2 mm I.D. x 250 mm lengthe.g., 4.6 mm I.D. x 250 mm length
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic)Acetonitrile:Water with 0.1% Formic Acid (gradient)Acetonitrile:Water with 0.1% Phosphoric Acid (isocratic or gradient)
Flow Rate Gravity or low pressure10-20 mL/min1.0 mL/min
Detection Thin-Layer Chromatography (TLC) of fractionsUV at 286 nmUV at 286 nm
Sample Loading GramsMilligrams to GramsMicrograms
Achievable Purity ~90-95%>98%Quantitative Assessment

Mechanistic and Computational Studies of 2,6 Dibromo 4 Ethylphenol

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

The synthesis of 2,6-Dibromo-4-ethylphenol typically proceeds through the electrophilic bromination of 4-ethylphenol (B45693). This reaction is a classic example of an electrophilic aromatic substitution, a fundamental process in organic chemistry. The mechanism involves the attack of an electrophilic bromine species on the electron-rich aromatic ring of 4-ethylphenol.

The hydroxyl (-OH) group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The ethyl (-CH2CH3) group at the para position is a weakly activating group, further enhancing the electron density of the ring through hyperconjugation and inductive effects.

The reaction mechanism can be outlined in the following steps:

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a polar solvent to generate a more potent electrophile, the bromonium ion (Br⁺) or a polarized bromine molecule.

Electrophilic Attack: The π electrons of the aromatic ring of 4-ethylphenol attack the electrophilic bromine. Since the ortho positions to the hydroxyl group are sterically unhindered and electronically activated, the bromine atoms are directed to these positions. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the bromide ion (Br⁻) or a solvent molecule, removes a proton from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the ring, yielding the final product, this compound.

A plausible reaction scheme is the direct bromination of 4-ethylphenol using molecular bromine in a suitable solvent. The reaction proceeds sequentially, with the first bromine atom adding to one of the ortho positions, followed by the second bromine atom adding to the other vacant ortho position.

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

While specific DFT studies on this compound are not extensively available in the public literature, the properties and reactivity of this molecule can be inferred from comprehensive studies on the complete series of bromophenols. nih.gov DFT calculations, particularly at the B3LYP/6-311G++(d,p) level of theory, have been shown to provide reliable insights into the molecular structures and properties of brominated phenols. nih.gov

Prediction of Electronic Structure and Reactivity Profiles

The electronic structure of this compound is significantly influenced by its substituents. The key factors determining its electronic properties are:

Inductive Effects: The two bromine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect tends to decrease the electron density of the aromatic ring.

Resonance Effects: The hydroxyl group exhibits a strong electron-donating resonance effect (+R effect), which increases the electron density, particularly at the ortho and para positions. The bromine atoms also have lone pairs that can participate in resonance, but their +R effect is weaker than their -I effect.

Based on general trends observed for bromophenols, the following can be predicted for this compound: nih.gov

O-H Bond Length: An increase in the O-H bond length compared to phenol, due to the electron-withdrawing nature of the bromine atoms.

C-O Bond Length: A decrease in the C-O bond length as the electron-withdrawing bromine atoms enhance the delocalization of the oxygen lone pair into the ring.

Acidity (pKa): Bromophenols are generally more acidic than phenol. The presence of two electron-withdrawing bromine atoms is expected to significantly lower the pKa of this compound compared to 4-ethylphenol, making it a stronger acid.

Table 1: Predicted Trends in Molecular Properties of this compound based on General Bromophenol Studies

PropertyPredicted Trend Compared to PhenolRationale
O-H Bond LengthIncreasedInductive effect of ortho-bromine atoms. nih.gov
C-O Bond LengthDecreasedEnhanced delocalization of oxygen lone pair. nih.gov
O-H Stretching FrequencyRed Shift (Lower Frequency)Weaker O-H bond. nih.gov
Acidity (pKa)Lower (More Acidic)Electron-withdrawing nature of bromine stabilizes the phenoxide anion. nih.gov

Modeling of Reaction Pathways and Transition State Analysis

Modeling the bromination of 4-ethylphenol using DFT would involve calculating the energies of the reactants, intermediates, transition states, and products for each step of the reaction. Transition state analysis would allow for the determination of the activation energies for the ortho-bromination steps.

The calculations would likely confirm that the ortho positions are the most favorable sites for electrophilic attack due to the directing effects of the hydroxyl group. The transition state for the electrophilic attack would involve the formation of the C-Br bond and the disruption of the aromatic system. The subsequent deprotonation step would have a much lower activation barrier, leading to the rapid formation of the brominated phenol.

Molecular Dynamics Simulations and Conformational Space Exploration

Specific molecular dynamics (MD) simulations for this compound are not readily found in the surveyed literature. However, MD simulations could provide valuable insights into the dynamic behavior of this molecule in different environments, such as in solution or at interfaces.

Key areas that could be explored with MD simulations include:

Conformational Flexibility: The primary conformational flexibility in this compound would involve the rotation of the ethyl group and the orientation of the hydroxyl proton. The bulky bromine atoms might impose some restrictions on the rotational freedom of the ethyl group.

Solvation Effects: MD simulations could model the interactions between this compound and solvent molecules, providing information on its solubility and the structure of its solvation shell.

Intermolecular Interactions: Simulations could also be used to study the formation of hydrogen bonds between the hydroxyl group of one molecule and the oxygen or bromine atoms of another, which would be crucial for understanding its bulk properties.

Computational Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Analysis

While specific SAR/SPR studies for this compound are not available, general principles can be applied. SAR and SPR analyses aim to correlate the structural features of a molecule with its biological activity or physical properties.

For this compound, key structural descriptors that would be relevant for SAR/SPR studies include:

Lipophilicity (LogP): The presence of two bromine atoms and an ethyl group would significantly increase the lipophilicity of the molecule compared to phenol.

Electronic Parameters: Descriptors such as the Hammett constants for the bromine and ethyl substituents would quantify their electron-donating or -withdrawing effects.

Steric Parameters: Molar refractivity or Taft steric parameters could be used to describe the steric bulk of the substituents.

These descriptors could be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of this compound and related compounds, for instance, in the context of their potential enzyme inhibitory or antimicrobial activities, which are common for halogenated phenols.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring

Electrophilic Aromatic Substitution: The phenolic hydroxyl group strongly activates the aromatic ring towards electrophiles. However, in 2,6-Dibromo-4-ethylphenol, the positions most activated by the hydroxyl group (ortho and para) are already substituted. The two ortho positions are occupied by bromine atoms, and the para position holds an ethyl group. Consequently, electrophilic substitution is directed to the positions meta to the hydroxyl group (positions 3 and 5), which are ortho and para to the ethyl group. The deactivating inductive effect of the two bromine atoms, combined with steric hindrance, suggests that forcing conditions may be required for reactions such as nitration or sulfonation to proceed.

ReactionReagentsPotential Product(s)
NitrationHNO₃ / H₂SO₄2,6-Dibromo-4-ethyl-3-nitrophenol
HalogenationBr₂ / FeBr₃2,3,6-Tribromo-4-ethylphenol
SulfonationFuming H₂SO₄3,5-Dibromo-2-hydroxy-5-ethylbenzenesulfonic acid

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally resistant to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org In this compound, the substituents are either electron-donating (hydroxyl, ethyl) or weakly deactivating (bromo). Therefore, direct displacement of the bromine atoms by nucleophiles via a standard SNAr mechanism is highly unfavorable. wikipedia.org Such transformations would necessitate extreme conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates or metal catalysis. A novel strategy involves the generation of a phenoxyl radical from a halophenol, which dramatically increases the electron-withdrawing capacity and enables nucleophilic substitution of a halide. nih.govosti.gov

Directed Ortho-Metalation and Subsequent Electrophilic Trapping Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction utilizes a Directed Metalation Group (DMG) to chelate a strong base, typically an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org

The phenolic hydroxyl group itself is not a strong DMG. To utilize DoM chemistry, the hydroxyl group of this compound would first need to be converted into a more effective DMG, such as an O-carbamate (−OCONEt₂), which is among the most powerful DMGs. nih.gov However, in this specific molecule, the positions ortho to the hydroxyl group are already occupied by bromine atoms. In such cases, instead of deprotonation, a lithium-halogen exchange is a more probable outcome, particularly at low temperatures. This would generate a lithiated species at the 2- or 6-position, which could then be trapped with various electrophiles to introduce a new substituent in place of a bromine atom.

StepDescriptionReagentsIntermediate/Product
1. ProtectionConversion of the hydroxyl group to an O-carbamate.NaH, ClCONEt₂2,6-Dibromo-4-ethylphenyl diethylcarbamate
2. Metal-Halogen ExchangeReaction with an organolithium reagent.n-BuLi or t-BuLi, -78 °C2-Lithio-6-bromo-4-ethylphenyl diethylcarbamate
3. Electrophilic TrappingQuenching with an electrophile (E+).e.g., CO₂, DMF, I₂2-Substituted-6-bromo-4-ethylphenyl diethylcarbamate

Cross-Coupling Reactions Involving Bromine Substituents (e.g., Suzuki Coupling)

The bromine substituents on the aromatic ring of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgscielo.br

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound using a palladium catalyst and a base, is particularly well-suited for this substrate. wikipedia.orglibretexts.orgnih.gov By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve either mono- or di-substitution of the bromine atoms. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, leading to diverse and complex molecular architectures. wikipedia.orgorganic-chemistry.org

Example Suzuki-Miyaura Coupling Reaction:

Coupling PartnerCatalyst/LigandBaseProduct of Mono-coupling
Phenylboronic acidPd(PPh₃)₄Na₂CO₃2-Bromo-6-phenyl-4-ethylphenol
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-Bromo-6-(4-methoxyphenyl)-4-ethylphenol
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃2-Bromo-6-(thiophen-2-yl)-4-ethylphenol

Other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could similarly be employed to further functionalize the molecule at the C-Br positions.

Selective Modification of the Ethyl Side Chain and Phenolic Hydroxyl Group

The ethyl and hydroxyl groups offer additional sites for selective modification, orthogonal to the reactivity of the aromatic ring itself.

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group makes it susceptible to a range of classical transformations.

Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis) yields the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base produces phenyl esters.

Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl (B83357) ethers, MOM ether) to prevent its interference in subsequent reaction steps and then deprotected later. Selective acylation of phenolic hydroxyls can be achieved using specific reagents and additives like rubidium fluoride. nih.govresearchgate.net

Ethyl Side Chain: The benzylic position of the ethyl group (the CH₂ group attached to the ring) is activated and can be targeted for oxidation.

Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to an acetyl group (-COCH₃) or, under more vigorous conditions, to a carboxylic acid group (-COOH).

Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) can introduce a halogen at the benzylic position, creating a reactive intermediate for further nucleophilic substitution. 4-Ethylphenol (B45693) methylenehydroxylase is an enzyme that can hydroxylate the methylene (B1212753) group of 4-alkylphenols to produce chiral alcohols. nih.gov

Oxidative and Reductive Transformations of the Aromatic System

Oxidative Transformations: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. 2,6-Disubstituted phenols, like this compound, can undergo oxidative coupling reactions to form diphenoquinones or polymeric materials. Alternatively, oxidation can lead to the formation of quinone-type structures. Biocatalytic methods using enzymes from natural product pathways have been developed for the selective oxidative dearomatization of phenols to produce ortho-quinol products. sci-hub.st

Reductive Transformations: The bromine substituents can be removed through reductive processes.

Catalytic Hydrogenation: Hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a source of hydrogen can replace the bromine atoms with hydrogen, a process known as hydrodebromination. This would yield 4-ethylphenol.

Reductive Photodegradation: Studies on related compounds like tetrabromobisphenol A (TBBPA) have shown that reductive degradation can occur on the surface of photocatalysts like magnetite (Fe₃O₄), leading to debromination. mdpi.com

These varied reactive pathways highlight the utility of this compound as a versatile building block for the synthesis of more complex and functionally diverse molecules.

Environmental Transformation and Degradation Chemistry of Brominated Phenols

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,6-Dibromo-4-ethylphenol, the primary abiotic pathways are expected to be photodegradation, while hydrolysis of the aromatic C-Br bond is generally not considered a significant degradation route under typical environmental conditions.

Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant abiotic degradation pathway for many halogenated aromatic compounds in aquatic environments. nih.gov The direct photolysis of brominated phenols in water typically proceeds through the cleavage of the carbon-bromine (C-Br) bond, a process known as dehalogenation or debromination. nih.gov

For this compound, this process would likely involve the stepwise removal of bromine atoms to form less-brominated phenols. The initial step would be the formation of 2-bromo-4-ethylphenol (B1341062). Further photodegradation could lead to the complete removal of bromine, yielding 4-ethylphenol (B45693). The efficiency of photodegradation can be influenced by various environmental factors, including the intensity of solar radiation, the presence of natural photosensitizers (like humic substances) in the water, pH, and temperature. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals (•OH), can significantly enhance the rate of photodegradation. mdpi.com

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbon-bromine bond on an aromatic ring, such as in this compound, is generally strong and resistant to hydrolysis under normal environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Oxidative and Reductive Transformation Mechanisms in Environmental Matrices

In environmental matrices such as soil, sediment, and water, this compound can undergo transformations through both oxidative and reductive mechanisms, often mediated by photochemical or microbial processes.

Oxidative Transformation: Oxidative degradation is often initiated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can be generated photochemically, for instance, in the presence of titanium dioxide (TiO2) as a photocatalyst, or through other advanced oxidation processes. mdpi.com The hydroxyl radical can attack the this compound molecule in several ways:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, which can lead to the formation of brominated catechols or hydroquinones. This process often precedes ring cleavage.

Electron Transfer: The phenol (B47542) can be oxidized to a phenoxyl radical. These radicals can then undergo further reactions, such as dimerization or polymerization.

Attack on the Ethyl Group: The ethyl side chain can also be a site for oxidative attack, potentially leading to the formation of an alcohol [e.g., 1-(3,5-dibromo-4-hydroxyphenyl)ethanol] or a ketone. nih.gov Studies on the enzymatic oxidation of 4-ethylphenol show conversion to 1-(4-hydroxyphenyl)ethanol, indicating the ethyl group is susceptible to oxidation. nih.govnih.gov

Reductive Transformation: Reductive degradation, particularly reductive dehalogenation, is a key transformation pathway for halogenated compounds, especially in anoxic or anaerobic environments like sediments. This process involves the replacement of a bromine atom with a hydrogen atom. For polyhalogenated compounds, reductive dehalogenation can be a significant detoxification pathway as it often results in less toxic, lower-halogenated products. mdpi.com

Photocatalytic processes on surfaces like magnetite (Fe3O4) can also facilitate reductive degradation. mdpi.com In these systems, photogenerated electrons can be transferred to the brominated phenol, leading to the cleavage of the C-Br bond and the release of a bromide ion. mdpi.commdpi.com For this compound, this would result in the sequential formation of 2-bromo-4-ethylphenol and finally 4-ethylphenol.

Characterization of Environmentally Relevant Transformation Products

Based on the degradation pathways discussed, several transformation products of this compound can be anticipated in the environment. The identification of these products is crucial for a complete assessment of the environmental risk, as some degradation products can be as or more toxic than the parent compound. nih.gov

The photocatalytic degradation of the structurally similar TBBPA has been shown to yield a variety of by-products through debromination and molecular cleavage. nih.gov Analogous products can be postulated for this compound.

Table 1: Potential Transformation Products of this compound

Transformation Pathway Potential Product Name Formation Mechanism
Reductive Debromination 2-Bromo-4-ethylphenol Removal of one bromine atom.
Reductive Debromination 4-Ethylphenol Removal of both bromine atoms.
Oxidative Hydroxylation 3,5-Dibromo-4-ethylcatechol Addition of a hydroxyl group to the aromatic ring.
Side-Chain Oxidation 1-(3,5-Dibromo-4-hydroxyphenyl)ethanol Oxidation of the ethyl group.
Side-Chain Oxidation 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone Further oxidation of the ethyl group.

The formation of these products is highly dependent on the specific environmental conditions. For example, reductive debromination is more likely to occur in anaerobic sediments, while oxidative pathways are more prevalent in sunlit surface waters.

Advanced Analytical Methodologies for Environmental Monitoring and Fate Studies

The accurate monitoring of this compound and its transformation products in complex environmental matrices like water, soil, and sediment requires highly sensitive and selective analytical methods. researcher.life The low concentrations expected in the environment necessitate sophisticated analytical techniques. nih.gov

Sample Preparation: A crucial first step is the extraction and concentration of the target analytes from the sample matrix.

Solid-Phase Extraction (SPE): This is a widely used technique for extracting phenols from water samples. The water sample is passed through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a small volume of an organic solvent. mdpi.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes from the aqueous sample into an immiscible organic solvent. mdpi.com

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques are used for solid samples like soil and sediment, employing elevated temperatures and pressures to rapidly extract analytes. nih.gov

Instrumental Analysis: Following extraction and cleanup, the analytes are typically identified and quantified using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and common method for the analysis of volatile and semi-volatile compounds like brominated phenols. Often, a derivatization step is required to increase the volatility and improve the chromatographic properties of the phenols. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective and is well-suited for the analysis of polar, non-volatile, or thermally labile compounds. It often does not require derivatization, simplifying sample preparation. mdpi.com

Table 2: Summary of Analytical Methodologies for Brominated Phenols

Technique Matrix Sample Preparation Detection Principle Typical Detection Limits
GC-MS Water, Soil, Sediment LLE, SPE, Derivatization Separation by volatility, detection by mass-to-charge ratio. ng/L to µg/L
LC-MS/MS Water, Soil, Sediment SPE, PLE Separation by polarity, detection by precursor/product ion transitions. pg/L to ng/L

The development of these advanced analytical methods is essential for conducting fate studies, assessing environmental contamination levels, and understanding the transformation pathways of this compound. researcher.lifemdpi.com

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Architectures in Crystalline Forms

The primary and most influential intermolecular interaction in phenols is hydrogen bonding, originating from the hydroxyl (-OH) group. This strong directional interaction is a key determinant in the formation of predictable structural motifs in the crystalline state.

In the crystal lattice of brominated phenols, the hydroxyl group can act as a hydrogen bond donor, while the oxygen of a neighboring molecule's hydroxyl group or a bromine atom can act as an acceptor.

O-H…O Hydrogen Bonds : These are the classic and strongest hydrogen bonds formed in phenolic structures. They typically lead to the formation of chains or cyclic motifs. For instance, in the related compound 4-ethylphenol (B45693), O-H⋯O hydrogen bonds connect the molecules into cooperative chains guidechem.com. Similarly, in the crystal structure of 2,6-dibromophenol (B46663), O-H⋯O hydrogen bonds are a dominant interaction influencing the crystal packing nih.gov.

O-H…Br Hydrogen Bonds : The bromine atoms in 2,6-Dibromo-4-ethylphenol can also act as weak hydrogen bond acceptors. While less common and weaker than O-H...O bonds, both intramolecular and intermolecular O-H...Br interactions are possible. Studies on 2,6-dibromophenol have shown that the hydroxyl hydrogen atom can participate in an intramolecular O-H⋯Br hydrogen bond nih.gov. In the crystal structure of a closely related molecule, 2,6-Dibromo-4-(2-hydroxyethyl)phenol, both O-H⋯O and O-H⋯Br hydrogen bonds are present, contributing to the formation of a two-dimensional network aobchem.comnih.gov.

The competition and balance between these hydrogen bonding types are crucial in determining the final crystal architecture.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,6-Dibromo-4-ethylphenol?

  • Methodology : A two-step approach is typically employed. First, introduce the ethyl group to phenol via Friedel-Crafts alkylation using ethyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Second, brominate the 4-ethylphenol intermediate using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) and confirm purity via melting point analysis and NMR spectroscopy. For bromination regioselectivity, steric and electronic effects of the ethyl group direct bromination to the 2,6-positions .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated solution (e.g., dichloromethane/hexane). Collect diffraction data using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares on F²). Key parameters include R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratio (>15). Analyze hydrogen bonding (e.g., O–H∙∙∙Br interactions) and packing motifs using Mercury CSD 2.0 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. The ethyl group’s methyl protons appear as a triplet (~1.2 ppm), while aromatic protons (positions 3 and 5) show singlet splitting due to bromine’s deshielding effect.
  • IR : Identify O–H stretching (~3200 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M]⁺ at m/z 293.85 (C₈H₈Br₂O). Validate isotopic patterns for Br₂ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR chemical shifts vs. DFT predictions)?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict NMR chemical shifts. Compare with experimental data using root-mean-square deviation (RMSD) analysis. If discrepancies arise (e.g., para-substituent effects), refine solvation models (e.g., PCM for DMSO) or account for relativistic effects (e.g., ZORA for bromine). Use Gaussian 16 or ORCA for simulations .

Q. What strategies optimize the synthesis of derivatives like 2,6-Dibromo-4-(2-hydroxyethyl)phenol for drug intermediates?

  • Methodology : Modify the ethyl group via hydroxylation using OsO₄/NMO or Sharpless asymmetric dihydroxylation. Monitor regioselectivity via LC-MS. For crystallization, use solvent mixtures (e.g., ethyl acetate/hexane) to enhance hydrogen-bonding networks. Validate derivatives via SC-XRD (e.g., CCDC deposition) and compare packing efficiencies with Mercury’s Materials Module .

Q. How does excited-state intramolecular proton transfer (ESIPT) influence the photophysical properties of halogenated phenols?

  • Methodology : Conduct time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. methanol). Use TD-DFT (CAM-B3LYP/def2-TZVP) to model ESIPT pathways. Compare experimental emission spectra (e.g., Stokes shift >200 nm) with computational results to identify tautomeric equilibria. For this compound, steric hindrance from bromine may suppress ESIPT, unlike smaller halogens (e.g., Cl) .

Q. What safety protocols are critical for handling this compound in synthetic workflows?

  • Methodology : Conduct a hazard analysis using tools from Prudent Practices in the Laboratory (National Academies Press). Key risks include bromine’s corrosive nature and potential aryl bromide toxicity. Use fume hoods, neoprene gloves, and eye protection. Neutralize waste with 10% sodium thiosulfate. Monitor air quality for Br₂ using gas detectors. Document risk assessments for institutional review .

Tables for Key Data

Property Value Method Reference
Molecular Weight293.85 g/molESI-MS
Melting Point98–102°CDSC
Crystallographic R-factor0.067SC-XRD (SHELXL)
Br–C Bond Length1.89–1.92 ÅMercury CSD Analysis
NMR (¹H, CDCl₃)δ 1.22 (t, CH₃), 6.78 (s, Ar-H)Bruker 400 MHz

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Feasible Synthetic Routes

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2,6-Dibromo-4-ethylphenol
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Reactant of Route 2
2,6-Dibromo-4-ethylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.